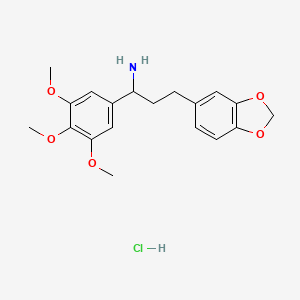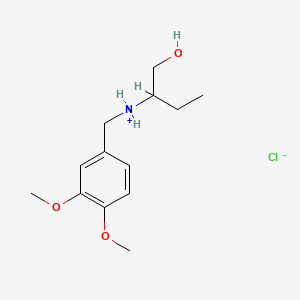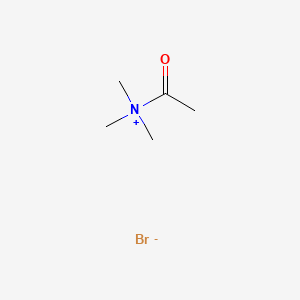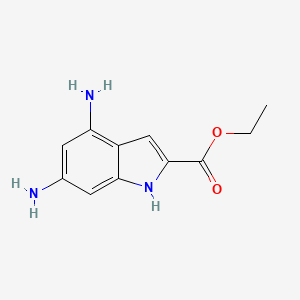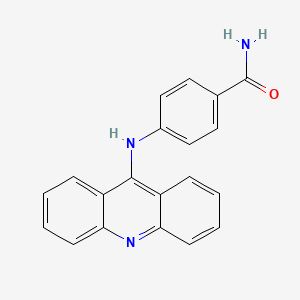
Benzamide, 4-(9-acridinylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-(9-acridinylamino)-: is a compound that belongs to the class of acridine derivativesThis compound is characterized by the presence of an acridine moiety attached to a benzamide structure, which contributes to its unique chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives, including Benzamide, 4-(9-acridinylamino)-, can be achieved through the direct condensation of benzoic acids and amines. This reaction is typically carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, mild, and highly efficient .
Industrial Production Methods: While specific industrial production methods for Benzamide, 4-(9-acridinylamino)- are not widely documented, the general approach involves the use of high-temperature reactions between carboxylic acids and amines. The process may also involve the use of solid acid catalysts to enhance the efficiency and yield of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: Benzamide, 4-(9-acridinylamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry: Benzamide, 4-(9-acridinylamino)- is used in the synthesis of various chemical compounds and intermediates.
Biology: In biological research, this compound is studied for its interactions with DNA and proteins. It has been shown to bind to DNA through intercalation, which can affect DNA replication and transcription processes .
Medicine: One of the most significant applications of Benzamide, 4-(9-acridinylamino)- is in cancer research. It has demonstrated antitumor activity in various preclinical studies and is being investigated for its potential use in chemotherapy .
Industry: In the industrial sector, benzamide derivatives are used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Their versatility makes them valuable intermediates in various manufacturing processes .
Mécanisme D'action
The mechanism of action of Benzamide, 4-(9-acridinylamino)- involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific molecular pathways involved in cell proliferation and survival, making it effective against cancer cells .
Comparaison Avec Des Composés Similaires
- N-[4-(9-Acridinylamino)phenyl]benzamide
- N-[4-(9-Acridinylamino)butyl]-4-[bis(2-chloroethyl)amino]benzamide
- Benzamide, 4-(9-acridinylamino)-N-hydroxy-
Uniqueness: Benzamide, 4-(9-acridinylamino)- stands out due to its specific acridine moiety, which enhances its ability to intercalate into DNA. This property is not as pronounced in other similar compounds, making it particularly effective in disrupting DNA function and exhibiting antitumor activity .
Propriétés
Numéro CAS |
58658-19-8 |
|---|---|
Formule moléculaire |
C20H15N3O |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
4-(acridin-9-ylamino)benzamide |
InChI |
InChI=1S/C20H15N3O/c21-20(24)13-9-11-14(12-10-13)22-19-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)19/h1-12H,(H2,21,24)(H,22,23) |
Clé InChI |
QTWNXHPBFYHFQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



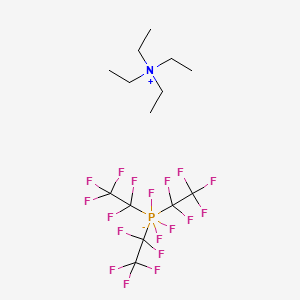

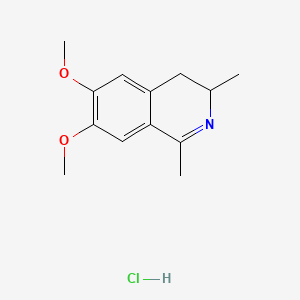



![2-[6-methyl-5-(thiophene-2-carbonyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13751086.png)
![dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13751091.png)
